Adapalene (sodium salt)
Description
Contextualization within Retinoid Chemistry and Pharmacology
Retinoids, a class of compounds derived from vitamin A, are characterized by their ability to modulate cell proliferation, differentiation, and inflammation. jocpr.comnih.gov They are broadly classified into generations based on their chemical structure and receptor selectivity. First-generation retinoids, such as tretinoin (B1684217), are structurally similar to natural vitamin A, while second-generation retinoids incorporate an aromatic ring. ijpacr.com
Adapalene (B1666599) is a prominent member of the third generation of retinoids, distinguished by its polyaromatic structure derived from naphthoic acid. nih.govijpacr.com This structural rigidity, in contrast to the flexible polyene chain of earlier retinoids, is a key determinant of its pharmacological profile. researchgate.net A primary goal in the development of third-generation retinoids like Adapalene was to create molecules with more specific interactions with nuclear retinoic acid receptors (RARs), thereby minimizing off-target effects. nih.govnih.gov Adapalene exhibits selective affinity for RARβ and RARγ subtypes, which are predominantly found in the dermis and epidermis, respectively. nih.govdrugbank.com This receptor selectivity is central to its mechanism of action and differentiates it from less selective retinoids. nih.gov
Overview of Research Trajectory and Evolution
The development of Adapalene was a result of rational drug design aimed at creating a novel substance with specific pharmacological objectives. researchgate.netnih.gov Synthesized by Laboratoires Galderma, Adapalene was approved by the U.S. Food and Drug Administration (FDA) in 1996. nih.govnih.govwikipedia.org The research impetus was to develop a compound that retained the therapeutic benefits of agents like tretinoin but with enhanced chemical stability and reduced cutaneous irritation. nih.govyoutube.com
Adapalene's naphthoic acid backbone confers greater stability against photodegradation and oxidation compared to tretinoin. researchgate.netwikipedia.org This chemical robustness allows it to be used in conjunction with other agents like benzoyl peroxide without significant degradation. wikipedia.org The evolution of Adapalene from a laboratory compound to a widely studied molecule reflects the ongoing effort in medicinal chemistry to optimize drug properties for better therapeutic outcomes. nih.gov Its research trajectory continues, with studies exploring its potential in various dermatological conditions beyond its primary indication. nih.govwikipedia.org
Structure
2D Structure
Properties
Molecular Formula |
C28H27NaO3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
sodium;6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate |
InChI |
InChI=1S/C28H28O3.Na/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28;/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30);/q;+1/p-1 |
InChI Key |
ZETRSPVFAAAMSF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)[O-])C45CC6CC(C4)CC(C6)C5.[Na+] |
Origin of Product |
United States |
Chemical and Physical Properties
Adapalene (B1666599) is chemically known as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. newdrugapprovals.org The sodium salt is formed by the deprotonation of the carboxylic acid group. The compound is highly lipophilic, a property that facilitates its penetration into hair follicles. wikipedia.org It is more chemically stable compared to first-generation retinoids. researchgate.netwikipedia.org A stability study indicated that Adapalene is stable in a 2 M NaOH solution when boiled for two hours but shows some degradation under acidic and oxidative conditions. nih.gov
| Property | Data | Source(s) |
| IUPAC Name | sodium;6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate | nih.gov |
| Molecular Formula | C₂₈H₂₇NaO₃ | nih.gov |
| Molecular Weight | 434.5 g/mol | nih.gov |
| Monoisotopic Mass | 412.2038 g/mol (Adapalene acid) | drugbank.com |
| Melting Point | 320-322 °C (Adapalene acid) | acs.orgacs.org |
| Appearance | Solid | apexbt.com |
| CAS Number | 911110-93-5 (Sodium Salt), 106685-40-9 (Acid) | nih.govchemicalbook.com |
Synthesis and Manufacturing
The synthesis of Adapalene (B1666599) has been approached through various routes, often culminating in the formation of the key C-C bond between the adamantyl-phenyl and naphthyl moieties, followed by saponification to yield the final carboxylic acid or its salt.
A common synthetic pathway involves a cross-coupling reaction. One method utilizes a Negishi coupling. newdrugapprovals.orgacs.org This process typically starts with a Friedel-Crafts alkylation of 1-adamantanol (B105290) with 4-bromophenol (B116583) to produce 2-(1-adamantyl)-4-bromophenol (B123311). acs.org This intermediate is then methylated to yield 1-(5-bromo-2-methoxyphenyl)adamantane. newdrugapprovals.orggoogle.com The corresponding organozinc derivative is prepared and coupled with methyl 6-bromo-2-naphthoate, often catalyzed by a nickel or palladium complex, to form the ester precursor of Adapalene. acs.orggoogle.comnsmsi.ir
An alternative approach employs a Suzuki coupling, which involves the preparation of 3-adamantyl-4-methoxyphenyl boronic acid as a key intermediate. newdrugapprovals.org
The final step in these syntheses is the hydrolysis (saponification) of the methyl ester intermediate. newdrugapprovals.orgacs.orgacs.org This is typically achieved by refluxing the ester with a sodium hydroxide (B78521) solution in a solvent like methanol (B129727) or a mixture of THF and water. acs.orgmui.ac.irgoogle.com This reaction produces the sodium salt of Adapalene directly. mui.ac.irgoogle.com The free acid form can then be obtained by acidifying the reaction mixture with an acid such as hydrochloric acid or acetic acid. acs.orggoogle.com Efforts in process development have focused on improving yield, simplifying purification from chromatographic methods to recrystallization, and using more cost-effective and less hazardous reagents. acs.orgnsmsi.ir
Mechanism of Action
Adapalene (B1666599) exerts its effects by functioning as a selective agonist for specific retinoic acid receptors (RARs). medchemexpress.com Its mechanism involves several key cellular and molecular processes:
Receptor Binding : Adapalene binds with high affinity to RARβ and RARγ. nih.govdrugbank.com It does not bind to cytosolic retinoic acid-binding proteins. nih.gov The Adapalene-RAR complex then forms a heterodimer with a retinoid X receptor (RXR). drugbank.com
Gene Transcription Modulation : This heterodimeric complex translocates to the nucleus and binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. drugbank.com This binding modulates gene transcription, influencing cellular processes.
Cellular Effects : The modulation of gene expression by Adapalene leads to the normalization of follicular epithelial cell differentiation. nih.gov This action helps to prevent the formation of microcomedones, the precursors to acne lesions. nih.govnih.gov It also inhibits the proliferation of human keratinocytes. drugbank.com
Anti-inflammatory Properties : Beyond its effects on cell differentiation, Adapalene possesses anti-inflammatory properties. nih.govwikipedia.org It inhibits the lipoxygenase pathway and the oxidative metabolism of arachidonic acid. nih.govwikipedia.org Additionally, it down-regulates the expression of toll-like receptor 2 (TLR-2), which recognizes Cutibacterium acnes, and inhibits the activator protein-1 (AP-1) transcription factor, thereby reducing the downstream inflammatory cascade. drugbank.com
Spectroscopic and Analytical Data
NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 NMR (¹³C NMR) are used to confirm the molecular structure of Adapalene.
¹H NMR : The ¹H NMR spectrum of Adapalene shows characteristic signals for the aromatic protons of the naphthyl and phenyl rings, the methoxy (B1213986) group protons, and the protons of the adamantyl cage. jocpr.comacs.org For the precursor 1-(5-bromo-2-methoxyphenyl) adamantane (B196018), typical signals appear around δ 7.2-7.3 (phenyl H), δ 6.7 (phenyl H), δ 3.8 (methoxy -OCH₃), and δ 1.7-2.1 (adamantyl H). acs.org
¹³C NMR : The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. mui.ac.ir
Mass Spectrometry
Mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a sensitive method for the detection and quantification of Adapalene. shd-pub.org.rsresearchgate.net In MS/MS analysis, the parent ion of Adapalene is fragmented to produce characteristic product ions. The choice of mobile phase is crucial; studies have shown that using a mobile phase containing ammonium (B1175870) acetate (B1210297) in negative ionization mode provides strong signals for both the parent and dominant product ions. shd-pub.org.rsresearchgate.net The method has been validated for linearity, accuracy, and precision, with limits of detection reported in the low ng/mL range. shd-pub.org.rs
X-ray Crystallography
X-ray crystallography has been used to determine the solid-state structure of Adapalene and its derivatives. jocpr.comnih.gov These studies provide precise information on bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice. Research has revealed that Adapalene can form cocrystals and exists in different polymorphic forms, such as an amorphous form and a crystalline form designated as Form α. nih.govgoogle.com The crystalline form is characterized by specific diffraction peaks in its X-ray powder diffraction (XRPD) spectrum. google.com The crystal structure of cocrystals involving Adapalene shows that the molecules can aggregate via hydrogen bonds and lipophilic interactions. acs.org
Retinoic Acid Receptor (RAR) Binding and Transcriptional Modulation
Adapalene's primary mechanism of action involves its role as a potent agonist of retinoic acid receptors (RARs), which are ligand-dependent transcription factors. medchemexpress.commedchemexpress.com This interaction is central to its effects on cellular processes.
Selective Affinity for Retinoic Acid Receptor Beta (RAR-β) and Gamma (RAR-γ) Subtypes
Adapalene exhibits a notable selectivity for specific RAR subtypes. Research has demonstrated its high affinity for RAR-β and RAR-γ, with a lower affinity for RAR-α. sigmaaldrich.comnih.govnih.gov This selective binding is a key characteristic that distinguishes it from other retinoids. nih.gov The adamantane moiety, a bulky hydrocarbon group within Adapalene's structure, is crucial for this specific attachment to RAR-β and RAR-γ. nih.gov The predominant presence of RAR-γ in the epidermis and RAR-β in dermal fibroblasts makes Adapalene's targeted action particularly relevant to skin physiology. mdpi.com
Quantitative binding studies have provided specific values for Adapalene's affinity. For instance, one study reported dissociation constants (Kds) of 34 nM for RAR-β and 130 nM for RAR-γ, compared to 1,100 nM for RAR-α. caymanchem.com Another study, using the sodium salt form, found AC50 values (the concentration required for half-maximal activation) of 2.3 nM for RAR-β, 9.3 nM for RAR-γ, and 22 nM for RAR-α, further highlighting its potency and selectivity. medchemexpress.commedchemexpress.commedchemexpress.com
| RAR Subtype | Binding Affinity (AC50 in nM) | Reference |
|---|---|---|
| RAR-β | 2.3 | medchemexpress.commedchemexpress.commedchemexpress.com |
| RAR-γ | 9.3 | medchemexpress.commedchemexpress.commedchemexpress.com |
| RAR-α | 22 | medchemexpress.commedchemexpress.commedchemexpress.com |
Interaction with Retinoid X Receptors (RXRs) and DNA Binding Elements
Upon binding to RARs, Adapalene initiates a cascade of molecular events. The Adapalene-RAR complex forms a heterodimer with a Retinoid X Receptor (RXR). nih.govdrugbank.com This heterodimeric complex is the functional unit that interacts with specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. nih.govnih.gov This binding to DNA is a critical step in modulating gene transcription. drugbank.comwikipedia.org The interaction is thought to be stabilized by hydrophobic interactions, with the adamantyl group of Adapalene playing a significant role. sci-hub.se
Gene Transcriptional Regulation and Downstream Cellular Processes
The binding of the Adapalene-RAR/RXR heterodimer to RAREs leads to the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of specific genes. nih.govdrugbank.com This regulation of gene expression influences a variety of downstream cellular processes, including cell differentiation, proliferation, and apoptosis. targetmol.com For instance, Adapalene has been shown to regulate the expression of genes involved in keratinocyte differentiation. newdrugapprovals.org It also down-regulates the expression of toll-like receptor 2 (TLR-2) and inhibits the transcription factor activator protein 1 (AP-1), which are involved in the inflammatory response. drugbank.com
Impact on Keratinocyte Differentiation and Proliferation
A key consequence of Adapalene's gene regulatory activity is its profound effect on keratinocytes, the primary cells of the epidermis. Adapalene normalizes the differentiation of follicular epithelial cells, a process that is often dysregulated in certain skin conditions. nih.gov By modulating gene expression, it helps to prevent the excessive proliferation and abnormal cohesiveness of keratinocytes that can lead to the formation of microcomedones, the precursors to acne lesions. nih.gov Research has shown that Adapalene can inhibit keratinocyte differentiation and decrease keratin (B1170402) deposition. wikipedia.orgnewdrugapprovals.org It has also been observed to inhibit the expression of the plasma membrane-associated enzyme transglutaminase Type I, a marker of keratinocyte differentiation, with an IC50 of 2.5 nM. medchemexpress.com
Inflammatory Signaling Pathway Modulation Research
Beyond its effects on RARs, Adapalene also exhibits significant anti-inflammatory properties through its modulation of specific signaling pathways.
Regulation of Toll-Like Receptor 2 (TLR-2) Expression
Adapalene has been shown to modulate the innate immune response by down-regulating the expression of Toll-Like Receptor 2 (TLR-2). drugbank.com TLR-2 is a key receptor in the immune system that recognizes pathogens, including the bacterium associated with acne, Cutibacterium acnes. drugbank.com
Studies have demonstrated that adapalene can decrease the expression of TLR-2 on keratinocytes. nih.govnih.gov In in-vitro experiments using normal human skin and acne lesion explants, adapalene at concentrations of 10⁻⁶ M and 10⁻⁷ M significantly reduced TLR-2 expression in the suprabasal layers of the epidermis. nih.gov This reduction in TLR-2 expression is believed to contribute to the anti-inflammatory properties of adapalene by limiting the inflammatory cascade triggered by bacterial recognition. nih.govnih.gov
| Experimental Model | Adapalene Concentration | Observed Effect on TLR-2 Expression | Reference |
| Normal Human Skin Explants | 10⁻⁶ M | Significant Reduction | nih.gov |
| Acne Lesion Explants | 10⁻⁷ M | Significant Reduction | nih.gov |
| Acne Lesion Explants | 10⁻⁶ M | Significant Reduction | nih.gov |
| Human Monocytes | Not Specified | Dose-dependent Inhibition | nih.gov |
Downregulation of Activator Protein 1 (AP-1) Transcriptional Activity
In addition to its effects on TLR-2, adapalene also inhibits the transcriptional activity of Activator Protein 1 (AP-1). drugbank.com The activation of TLR-2 leads to the nuclear translocation of AP-1, a transcription factor that regulates the expression of pro-inflammatory genes. drugbank.com By inhibiting AP-1, adapalene further dampens the inflammatory response. drugbank.com
Influence on Sebocyte Functionality Research
Adapalene has been found to directly impact the function of sebocytes, the cells that produce sebum.
Inhibitory Action on Sebum Accumulation
Research has demonstrated that adapalene can suppress the accumulation of sebum in differentiated hamster sebocytes. nih.govnih.gov This effect is observed as a reduction in lipid droplets within the cells. nih.gov The inhibition of sebum accumulation is a key aspect of its therapeutic action in conditions characterized by excessive sebum production. nih.govekb.eg
Modulation of Diacylglycerol Acyltransferase 1 and Perilipin 1 Transcription
The inhibitory effect of adapalene on sebum accumulation is linked to its ability to transcriptionally suppress key enzymes and proteins involved in lipid metabolism. nih.gov Specifically, adapalene has been shown to downregulate the gene expression of diacylglycerol acyltransferase 1 (DGAT-1) and perilipin 1 (PLIN1). nih.govnih.gov
DGAT-1 is a critical enzyme in the synthesis of triacylglycerols, the main components of sebum. nih.govnih.gov Perilipin 1 is a protein that coats lipid droplets, playing a role in their formation and storage. nih.govnih.gov By reducing the transcription of both DGAT-1 and PLIN1, adapalene effectively curtails both the production and storage of sebum within sebocytes. nih.gov Studies have shown that adapalene dose-dependently inhibits the production of triacylglycerols and the gene expression of DGAT-1 in differentiated hamster sebocytes. nih.gov
| Target Gene/Protein | Effect of Adapalene | Cellular Consequence | Reference |
| Diacylglycerol Acyltransferase 1 (DGAT-1) | Transcriptional Suppression | Decreased Triacylglycerol Synthesis | nih.govnih.gov |
| Perilipin 1 (PLIN1) | Transcriptional Suppression | Reduced Lipid Droplet Formation | nih.govnih.gov |
Cell Cycle Control and Apoptosis Induction Research
Beyond its effects on inflammation and sebocyte function, adapalene has been investigated for its role in regulating cell cycle progression and inducing apoptosis, or programmed cell death.
Regulation of Cell Cycle-Dependent Kinase (CDK) Activity
Research has identified adapalene as an inhibitor of cyclin-dependent kinase 2 (CDK2) activity. nih.govnih.gov CDK2 is a key regulator of the cell cycle, specifically the transition from the G1 to the S phase. nih.gov In studies on colorectal cancer cell lines, adapalene was found to cause cell cycle arrest in the G1 phase in a dose- and time-dependent manner. nih.gov This was accompanied by a significant decrease in the expression of CDK2 and cyclin E. nih.gov
In other cancer cell models, such as prostate cancer cells, adapalene has been shown to induce S-phase arrest. frontiersin.org This suggests that the specific effect on the cell cycle may be cell-type dependent.
| Cell Line | Adapalene Concentration | Effect on Cell Cycle | Key Proteins Modulated | Reference |
| LoVo (colorectal cancer) | 3, 10, 30 µM | G1 phase arrest | CDK2, Cyclin E | nih.govnih.gov |
| DLD1 (colorectal cancer) | 3, 10, 30 µM | G1 phase arrest | CDK2, Cyclin E | nih.govnih.gov |
| RM-1 (prostate cancer) | 1.25, 2.5, 5 µM | S phase arrest | Not specified | frontiersin.org |
S-Phase Cell Cycle Arrest Mechanisms
Research has demonstrated that Adapalene can inhibit the proliferation of various cell types, including melanoma and prostate cancer cells, by inducing cell cycle arrest, specifically during the S-phase. sci-hub.sebohrium.com This contrasts with other retinoids that typically induce G1 phase arrest. nih.govresearchgate.net The mechanism for this S-phase arrest involves the modulation of key cell cycle-related proteins. frontiersin.org
Studies on melanoma cells showed that Adapalene treatment leads to the inhibition of Cyclin-Dependent Kinase 2 (CDK2), Cyclin A2, and Cyclin D1. sci-hub.se In prostate cancer cells, Adapalene was also found to suppress the expression of CDK2, Cyclin A2, and Cyclin E1. frontiersin.org The progression of the S-phase is heavily dependent on the activity of CDK2/cyclin A complexes. sci-hub.se By inhibiting these critical proteins, Adapalene effectively halts the cell cycle in the S-phase. frontiersin.org Furthermore, this cell cycle arrest is linked to Adapalene's ability to induce DNA damage. sci-hub.senih.gov Treatment with Adapalene has been shown to upregulate the DNA damage marker γ-H2AX while simultaneously suppressing DNA repair pathways. nih.govresearchgate.net This induction of DNA damage is considered a primary trigger for the observed S-phase arrest. nih.gov
Table 1: Key Proteins Modulated by Adapalene in S-Phase Arrest
| Protein | Effect of Adapalene | Cell Type Studied | Reference |
|---|---|---|---|
| CDK2 | Inhibition/Suppression | Melanoma, Prostate Cancer | sci-hub.sefrontiersin.org |
| Cyclin A2 | Inhibition/Suppression | Melanoma, Prostate Cancer | sci-hub.sefrontiersin.org |
| Cyclin D1 | Inhibition | Melanoma | sci-hub.se |
| Cyclin E1 | Suppression | Prostate Cancer | frontiersin.org |
| γ-H2AX | Upregulation | HaCat | nih.gov |
Induction of Programmed Cell Death Pathways
The S-phase cell cycle arrest induced by Adapalene is a direct precursor to the initiation of programmed cell death, or apoptosis. sci-hub.senih.gov Multiple studies have confirmed that following the halt in the cell cycle, Adapalene treatment triggers significant apoptosis in a dose- and time-dependent manner in various cancer cell lines, including melanoma, prostate cancer, and multiple myeloma. sci-hub.sefrontiersin.orgresearchgate.net For instance, in RM-1 prostate cancer cells, the percentage of apoptotic cells increased from 2.23% in the control group to 38.3% after 24 hours of treatment with 5 μM Adapalene, and further to 72.3% after 48 hours. frontiersin.org Similarly, in multiple myeloma cells, Adapalene treatment markedly enhanced the percentage of both early and late apoptotic cells. researchgate.net This suggests that prolonged cell cycle arrest caused by Adapalene ultimately leads to the activation of apoptotic pathways. frontiersin.org
Role of Bax/Bcl-2 Ratio Upregulation
A key mechanism through which Adapalene induces apoptosis is the modulation of the Bcl-2 family of proteins, which are critical regulators of programmed cell death. Specifically, Adapalene treatment has been shown to upregulate the expression of the pro-apoptotic protein Bax while suppressing the expression of the anti-apoptotic protein Bcl-2. frontiersin.orgnih.gov This shift in balance results in an increased Bax/Bcl-2 ratio, which is a well-established trigger for apoptosis. bohrium.comfrontiersin.org This effect has been observed in several cancer cell types, including hepatoma, prostate cancer, and multiple myeloma cells. nih.govresearchgate.net In prostate cancer cells, the upregulation of the Bax/Bcl-2 ratio was found to be dependent on p53 activation, which is triggered by Adapalene-induced DNA damage. bohrium.com
Table 2: Effect of Adapalene on Apoptotic Regulatory Proteins
| Cell Line | Adapalene Concentration | Duration | Bax Expression | Bcl-2 Expression | Bax/Bcl-2 Ratio | Reference |
|---|---|---|---|---|---|---|
| RM-1 (Prostate Cancer) | Dose-dependent | 24h / 48h | Elevated | Suppressed | Upregulated | frontiersin.org |
| Hepatoma Cells | Not specified | Not specified | Modulated | Modulated | Modulated | nih.govmdpi.com |
| Multiple Myeloma Cells | Not specified | Not specified | Not specified | Downregulated | Not specified | nih.gov |
Accumulation of Reactive Oxygen Species (ROS) in Synergistic Interactions
Adapalene has been reported to increase the levels of Reactive Oxygen Species (ROS) in cancer cells. nih.gov This effect is particularly significant in synergistic interactions with other chemotherapeutic agents. For example, when combined with doxorubicin (B1662922) for the treatment of triple-negative breast cancer (TNBC) cells, Adapalene enhanced the accumulation of ROS. nih.govresearchgate.net This combination triggered hyperphosphorylation of Erk1/2 and led to caspase-dependent apoptosis. nih.govresearchgate.net A similar synergistic effect was observed when Adapalene was combined with the PI3K inhibitor GDC-0941. nih.govfrontiersin.org The co-treatment resulted in a significant increase in intracellular ROS levels, which promoted apoptosis and enhanced the sensitivity of TNBC cells to GDC-0941. nih.govfrontiersin.org These findings suggest that the induction of ROS is a key mechanism underlying the synergistic anticancer effects of Adapalene when used in combination therapies. nih.govfrontiersin.org
Immunomodulatory Properties Research
In addition to its effects on cell proliferation and apoptosis, Adapalene possesses distinct immunomodulatory properties. nih.govresearchgate.net These properties are based on its ability to influence the activity of key immune cells and inflammatory pathways. ekb.eggavinpublishers.com
Modulation of Polymorphonuclear Leukocyte Activities
Adapalene has been shown to modulate the activity of polymorphonuclear leukocytes (PMNs). gavinpublishers.com A significant aspect of this modulation is the inhibition of human PMN chemotaxis, which is the directed migration of these cells toward a chemical stimulus, a key process in inflammation. nih.govresearchgate.netescholarship.org By inhibiting this migration, Adapalene can temper the inflammatory response. researchgate.net
Inhibition of Leukotriene Production and Oxygen Free Radical Release
The immunomodulatory effect of Adapalene is also attributed to its inhibition of the lipoxygenase pathway. nih.govresearchgate.netekb.eg This inhibition leads to a decrease in the production of leukotrienes, which are potent inflammatory mediators derived from arachidonic acid. escholarship.orgtaylorandfrancis.com Compared to other retinoids, Adapalene demonstrates greater inhibition of the lipoxygenase pathways. escholarship.org Furthermore, Adapalene significantly inhibits the release of oxygen free radicals from PMNs. nih.govescholarship.orgekb.eg This action helps to reduce the oxidative stress and tissue damage associated with inflammation. google.com
Table 3: Summary of Adapalene's Immunomodulatory Effects
| Effect | Mechanism/Pathway | Target Cell/Molecule | Reference |
|---|---|---|---|
| Inhibition of Chemotaxis | Modulation of cell migration | Polymorphonuclear Leukocytes (PMNs) | nih.govresearchgate.netescholarship.org |
| Inhibition of Leukotriene Production | Inhibition of Lipoxygenase Pathway | Arachidonic Acid Metabolism | nih.govescholarship.orgtaylorandfrancis.com |
| Inhibition of Free Radical Release | Suppression of oxidative burst | Polymorphonuclear Leukocytes (PMNs) | nih.govescholarship.orgekb.eg |
DNA Interaction Studies
Analysis of Intercalative Binding Modes with DNA
Research has demonstrated that Adapalene and its derivatives can interact with DNA through an intercalative binding mechanism. researchgate.netsci-hub.se This mode of interaction involves the insertion of the planar phenyl-naphthyl system of the Adapalene molecule between the base pairs of the DNA double helix. sci-hub.se This intercalation causes a distortion in the typical DNA structure, leading to a noticeable separation between the interacting base pairs. sci-hub.se Spectrophotometric titrations and molecular modeling studies have been employed to analyze these interactions, confirming the intercalative nature of the binding. sci-hub.seresearchgate.net The binding affinity of Adapalene to DNA has been quantified, with a reported binding constant (Ka) of 1.01 × 105 M−1. researchgate.netfrontiersin.org This interaction with DNA is significant as it may be linked to the compound's ability to trigger DNA damage and inhibit DNA repair processes, which has been observed in HaCat keratinocytes. researchgate.netfrontiersin.orgnih.gov
Role of Hydrophobic Interactions in DNA Association
The association of Adapalene with DNA is significantly stabilized by hydrophobic interactions. researchgate.netsci-hub.se Molecular modeling studies have highlighted that the adamantyl group, a prominent structural feature of Adapalene, plays a crucial role in this process. researchgate.netsci-hub.seresearchgate.net This bulky, lipophilic moiety facilitates a stronger binding to DNA by engaging in hydrophobic interactions with the DNA backbone. sci-hub.se
The importance of the adamantyl group is underscored by comparative studies with Adapalene analogs lacking this moiety. The binding constant for an Adapalene derivative without the adamantyl group was found to be an order of magnitude lower, at 1.08 × 104 M−1. researchgate.net In contrast, the esterification of the carboxylic acid function on the molecule affects the binding to a lesser extent, with a binding constant of 7.4 × 104 M−1. researchgate.net This indicates that while the entire molecular structure contributes to the interaction, the hydrophobic forces exerted by the adamantyl group are a primary driver for the stable association of Adapalene with DNA. researchgate.netsci-hub.seresearchgate.net
Novel Pharmacological Pathways Research
Antiplatelet Activity and Thrombosis Modulation
Recent research has uncovered a novel pharmacological role for Adapalene in the modulation of platelet function and thrombosis. gavinpublishers.comgavinpublishers.com Studies have shown that Adapalene can inhibit platelet activation and aggregation induced by agonists such as thrombin and adenosine (B11128) diphosphate (B83284) (ADP) in a dose-dependent manner. gavinpublishers.comgavinpublishers.com This inhibitory action extends to the suppression of α-granule formation, dense granule release, and the activation of integrin αIIbβ3, a key receptor in platelet aggregation. gavinpublishers.comgavinpublishers.com
Furthermore, Adapalene has been observed to decrease platelet spreading on immobilized fibrinogen, indicating an effect on the "outside-in" signaling mediated by integrin αIIbβ3. gavinpublishers.comgavinpublishers.com In vivo studies using a ferric chloride (FeCl3)-induced mesenteric artery thrombus model in mice demonstrated that Adapalene significantly attenuated thrombus formation without a significant risk of bleeding. gavinpublishers.comgavinpublishers.com These findings suggest that Adapalene holds potential as a therapeutic agent for the management and prevention of thrombotic cardiovascular disorders. gavinpublishers.comgavinpublishers.com
Inhibition of PI3K/AKT/GSK3β, SRC/Syk/PLCγ2, and MAPK Signaling Pathways
The mechanism behind Adapalene's antiplatelet and antithrombotic effects lies in its ability to inhibit several key signaling pathways within platelets. gavinpublishers.comgavinpublishers.com Research has demonstrated that Adapalene significantly impedes the phosphorylation of crucial downstream signaling molecules. gavinpublishers.com
Specifically, Adapalene has been shown to interrupt platelet activation signaling by:
Inhibiting the PI3K/AKT/GSK3β pathway: Adapalene was found to reduce the phosphorylation levels of Phosphoinositide 3-Kinase (PI3K) and its downstream target, Protein Kinase B (AKT), affecting the "inside-out" signal transduction of platelets. gavinpublishers.comgavinpublishers.com The PI3K/Akt/GSK3β pathway is crucial for regulating cardiomyocyte growth and survival. nih.gov
Restricting the SRC/Syk/PLCγ2 pathway: Adapalene treatment led to a significant decrease in the phosphorylation of SRC proto-oncogene, non-receptor Tyrosine Kinase (Src) and Phospholipase C Gamma 2 (PLCγ2), thereby inhibiting the "outside-in" signal transduction of integrin αIIbβ3. gavinpublishers.comgavinpublishers.com PLCγ2 is a critical signaling molecule activated downstream of various cell surface receptors. nih.gov
Attenuating the MAPK pathway: Adapalene was also found to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including Extracellular Signal-Regulated Kinase (ERK), JNK, and p38MAPK, which are involved in granule secretion and shape changes in activated platelets. gavinpublishers.com
This multi-pathway inhibition underscores the comprehensive mechanism through which Adapalene exerts its effects on platelet function and thrombosis. gavinpublishers.comgavinpublishers.com
Table 1: Signaling Pathways Inhibited by Adapalene
| Pathway | Key Molecules Inhibited | Cellular Process Affected | Reference |
|---|---|---|---|
| PI3K/AKT/GSK3β | PI3K, AKT | Platelet "inside-out" signaling | gavinpublishers.com, gavinpublishers.com |
| SRC/Syk/PLCγ2 | SRC, PLCγ2 | Platelet "outside-in" signaling | gavinpublishers.com, gavinpublishers.com |
| MAPK | ERK, JNK, p38MAPK | Granule secretion, shape change | gavinpublishers.com |
Interaction with CD138 in Specific Cellular Contexts
In the context of multiple myeloma (MM), Adapalene has been shown to interact directly with Syndecan-1 (CD138), a cell surface proteoglycan highly expressed on MM cells and linked to the disease's pathogenesis. frontiersin.org Molecular docking and simulations have revealed a high binding affinity of Adapalene for CD138, with a predicted binding energy of -9.17 kcal/mol and a binding free energy of -27.39 kcal/mol. frontiersin.org
The interaction is stabilized by the formation of hydrogen bonds between Adapalene and specific amino acid residues of CD138, namely Asp35 and Gln34. frontiersin.orgresearchgate.net This interaction is significant as elevated levels of CD138 are associated with poorer clinical outcomes in MM patients. frontiersin.org The binding of Adapalene to CD138 has been linked to the induction of cell death in MM cells and the disruption of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is associated with drug resistance. frontiersin.org
Table 2: Adapalene-CD138 Interaction Details
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Binding Affinity | -9.17 kcal/mol | High affinity interaction | frontiersin.org |
| Binding Free Energy | -27.39 kcal/mol | Stable complex formation | frontiersin.org |
| Key Interacting Residues | Asp35, Gln34 | Hydrogen bond formation | frontiersin.org, researchgate.net |
Established Synthetic Pathways for Adapalene
The core structure of Adapalene, 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is assembled through the coupling of two key fragments: an adamantyl-containing phenyl group and a 6-substituted-2-naphthoic acid moiety. Several cross-coupling strategies have been established for this purpose.
Negishi Cross-Coupling Methodologies
The initial synthesis of Adapalene, as described in U.S. Patent 4,717,720, utilized a Negishi cross-coupling reaction. quickcompany.in This pathway involves the reaction of an organozinc derivative of 2-(1-adamantyl)-4-bromoanisole with methyl 6-bromo-2-naphthoate. The organozinc compound is typically prepared in situ from the corresponding organomagnesium (Grignard) reagent, which is formed from 2-(1-adamantyl)-4-bromoanisole and magnesium. quickcompany.ingoogle.com This Grignard reagent is then converted to the organozinc species using zinc chloride. quickcompany.in The subsequent cross-coupling with methyl 6-bromo-2-naphthoate is catalyzed by a transition metal complex, such as a nickel catalyst like [bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂/DPPE). newdrugapprovals.orggoogle.com
However, this original process presents several challenges for industrial-scale production. newdrugapprovals.org The formation of the Grignard reagent requires strictly anhydrous conditions and carries the risk of a runaway reaction. newdrugapprovals.org The process also involves the preparation of a fresh catalyst complex and the addition of fused zinc chloride, adding complexity. newdrugapprovals.org A significant drawback is the formation of dimer impurities from the self-coupling of the organozinc compound, which are difficult to remove from the final product. newdrugapprovals.orggoogle.com
To address these issues, an improved process was developed utilizing a novel Pd-Zn double metal catalyst. quickcompany.ingoogle.comnewdrugapprovals.org This modification allows for the direct conversion of the Grignard reagent in the coupling step, improving the reaction's efficiency and simplifying the procedure. researchgate.net This refined Negishi coupling approach avoids the need to prepare stoichiometric amounts of the zincate derivative separately. researchgate.net
Table 1: Overview of Negishi Cross-Coupling for Adapalene Synthesis
| Step | Reactants | Reagents | Catalyst | Key Considerations |
|---|---|---|---|---|
| Grignard Formation | 2-(1-adamantyl)-4-bromoanisole | Magnesium | - | Requires anhydrous conditions. newdrugapprovals.org |
| Organozinc Formation | Organomagnesium Compound | Zinc Chloride (ZnCl₂) | - | Intermediate step in the original method. quickcompany.in |
| Cross-Coupling | Organozinc Compound, Methyl 6-bromo-2-naphthoate | - | NiCl₂(DPPE) or Pd-Zn double metal catalyst | Prone to dimer impurity formation. newdrugapprovals.org |
Suzuki Coupling Strategies
Suzuki-Miyaura coupling has emerged as a prominent alternative to the Negishi reaction for Adapalene synthesis. quickcompany.innewdrugapprovals.org This methodology typically involves the cross-coupling of an arylboronic acid with an aryl halide. One common route describes the reaction of 3-adamantyl-4-methoxyphenyl boronic acid with 6-bromo-2-naphthoic acid. google.comnewdrugapprovals.org The necessary boronic acid intermediate is prepared from 2-(1-adamantyl)-4-bromoanisole via lithiation with n-Butyl Lithium followed by reaction with triisopropyl borate. google.comnewdrugapprovals.org The subsequent Suzuki coupling is performed in the presence of a palladium catalyst, such as palladium acetate, and a phosphine (B1218219) ligand like 2-(dicyclohexylphosphino)biphenyl. quickcompany.innewdrugapprovals.org
Further process improvements have led to one-pot procedures. google.com One such method utilizes a 3-Adamantyl-4-methoxyphenyl potassium trifluoroborate intermediate, which is coupled with 6-bromo-2-methyl naphthoate in a polar solvent like tetrahydrofuran (B95107) (THF). quickcompany.ingoogle.com This approach can be performed in a single pot, enhancing operational efficiency. google.com Researchers have also explored continuous flow synthesis using a polymer monolith-supported palladium catalyst, demonstrating a significant increase in productivity for the Suzuki coupling step. mdpi.comacs.org
Table 2: Comparison of Suzuki Coupling Approaches for Adapalene Synthesis
| Approach | Adamantyl-containing Reactant | Naphthoic Acid Reactant | Catalyst System | Solvent(s) |
|---|---|---|---|---|
| Boronic Acid Method | 3-adamantyl-4-methoxyphenyl boronic acid | 6-bromo-2-naphthoic acid | Palladium acetate, 2-(dicyclohexylphosphino)biphenyl | Tetrahydrofuran (THF) |
| One-Pot Trifluoroborate Method | 3-Adamantyl-4-methoxyphenyl potassium trifluoroborate | 6-bromo-2-methyl naphthoate | Palladium-based catalyst | THF, Methanol (B129727), Ethyl Acetate |
Friedel-Crafts Alkylation in Intermediate Synthesis
The synthesis of the key intermediate, 2-(1-adamantyl)-4-bromophenol (B123311), is commonly achieved through a Friedel-Crafts alkylation. newdrugapprovals.orgjocpr.com In this reaction, 4-bromophenol (B116583) is alkylated with 1-adamantanol (B105290). newdrugapprovals.orgjocpr.com The reaction is typically catalyzed by a strong acid, such as 98% sulfuric acid. newdrugapprovals.orgresearchgate.net However, carrying out this reaction with sulfuric acid alone can lead to the formation of phenyl sulfate (B86663) byproducts in significant amounts (~20%). researchgate.net
An alternative approach involves reacting methyl 6-(4-hydroxyphenyl)-2-naphthoate with 1-acetoxy adamantane in the presence of sulfuric acid and a solvent like n-heptane. quickcompany.ingoogle.com This method directly introduces the adamantyl group onto a pre-formed biaryl structure. quickcompany.ingoogle.com Research has also shown that the Friedel-Crafts reaction between 1-adamantanol and 4-bromophenol can unexpectedly produce a disubstituted adamantane byproduct, which was isolated and characterized. jocpr.com To mitigate byproduct formation and improve reaction conditions, the use of a recyclable ion-exchange sulfonic acid resin catalyst in acetic acid has been developed, presenting a cleaner process where water is the only byproduct. researchgate.net
The 2-(1-adamantyl)-4-bromophenol intermediate is subsequently methylated to yield 2-(1-adamantyl)-4-bromoanisole before its use in Negishi or Suzuki coupling reactions. This methylation is often carried out using dimethyl sulfate and potassium carbonate in acetone. google.comnewdrugapprovals.orgresearchgate.net
Optimization of Synthetic Procedures
Significant efforts have been directed at optimizing the synthesis of Adapalene to improve yield, purity, and scalability for commercial manufacturing.
Process Development for High Yield and Purity
To create a cost-effective and practical synthesis for pilot-plant scale, several process improvements have been implemented. researchgate.net In the Friedel-Crafts step, using a mixture of acetic acid (AcOH) and sulfuric acid (H₂SO₄) was found to afford 2-(1-adamantyl)-4-bromophenol in a quantitative yield while minimizing the formation of phenyl sulfate byproducts. researchgate.net For the subsequent methylation, using dimethyl sulfate was found to be a cheaper and more efficient method than alternatives, enhancing the yield to 95%. researchgate.net
Investigation of Hydrolysis Conditions
The final step in many synthetic routes to Adapalene is the hydrolysis (saponification) of the methyl ester intermediate, methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate, to the corresponding carboxylic acid. newdrugapprovals.org The traditional method involves heating the ester at reflux with a solution of sodium hydroxide (B78521) in methanol for an extended period, sometimes as long as 48 hours. google.comgoogle.comepo.org This long reaction time is not ideal for industrial production. google.comepo.org
To optimize this step, researchers investigated various hydrolysis conditions, including different solvents, temperatures, and alkaline reagents. mui.ac.ir A significant breakthrough was the use of a phase transfer catalyst in an aromatic apolar solvent like toluene (B28343). google.comgoogle.comepo.org This modification drastically reduces the reaction time from 48 hours to approximately 2 to 3 hours. google.comgoogle.comepo.org This improved process also facilitates the isolation of the resulting Adapalene potassium salt by filtration, as the nonpolar, dimeric byproduct remains more soluble in the toluene solvent. google.comepo.org The Adapalene salt (sodium or potassium) is then converted to the final free acid by acidification, for example, with acetic acid or hydrochloric acid, to precipitate the pure Adapalene. newdrugapprovals.orgmui.ac.ir One optimized procedure reported treating the ester intermediate with a 2 N NaOH solution in methanol under reflux for 8 hours, followed by acidification to achieve an 85% yield of pure Adapalene after recrystallization. newdrugapprovals.org
Table 3: Optimization of Adapalene Methyl Ester Hydrolysis
| Condition | Traditional Method | Optimized Method |
|---|---|---|
| Reagents | Sodium Hydroxide (NaOH) in Methanol | NaOH or KOH with Phase Transfer Catalyst |
| Solvent | Methanol | Toluene (aromatic apolar solvent) |
| Reaction Time | Up to 48 hours | 2-3 hours |
| Key Advantage of Optimization | - | Drastic reduction in reaction time; improved separation from byproducts. google.comgoogle.comepo.org |
| Final Step | Acidification | Acidification (e.g., with HCl or Acetic Acid) |
Chromatographic Separation and Quantification
Chromatographic techniques are the cornerstone for the analysis of Adapalene, providing powerful tools for separating the compound from its impurities and formulation excipients. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most prominently used methods.
Numerous HPLC methods have been developed and validated for the determination of Adapalene in bulk drug and pharmaceutical dosage forms. researchgate.net These methods are designed to be simple, accurate, and precise, adhering to the guidelines set by the International Conference on Harmonisation (ICH).
A common approach involves isocratic or gradient elution on a reverse-phase column, such as a C8 or C18. researchgate.netscienceandtechnology.com.vn For instance, one validated method utilizes a Phenomenex Luna C18 column (250×4.6 mm, 5.0 µm) with a mobile phase consisting of methanol, 0.1% orthophosphoric acid buffer, and Tetrahydrofuran in a 55:30:15 ratio. rjptonline.org The separation is achieved at a flow rate of 1.0 mL/min with detection at 260 nm. rjptonline.org Another method employs a Merck RP-8 column with an acetonitrile-water mobile phase (67:33, v/v, pH adjusted to 2.5) and detection at 321 nm. researchgate.net These methods demonstrate good linearity over specific concentration ranges and are validated for system suitability, specificity, accuracy, and precision. researchgate.netrjptonline.org
| Parameter | Method 1 rjptonline.org | Method 2 researchgate.net | Method 3 scienceandtechnology.com.vn |
| Column | Phenomenex Luna C18 (250×4.6 mm, 5µm) | Merck RP-8 (150 mm × 4.6 mm, 5 µm) | C18 RP (250 x 4.6 mm; 5 mm) |
| Mobile Phase | Methanol: 0.1% OPA buffer: THF (55:30:15) | Acetonitrile (B52724): Water (67:33, v/v), pH 2.5 | Acetonitrile: THF: 0.1% Formic Acid (42:32:26) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection (UV) | 260 nm | 321 nm | 270 nm |
| Temperature | 25°C | Not Specified | 30°C |
| Linearity Range | 0.6 - 6.0 µg/mL (for impurities) | 1-5 µg/mL | Not Specified |
| Correlation Coeff. (R²) | Not Specified | 0.999 | Not Specified |
Table 1: Comparative HPLC Methodologies for Adapalene Analysis.
HPTLC offers a simple, versatile, and high-throughput alternative to HPLC for the quantification of Adapalene. gtu.ac.in These methods are particularly useful for stability studies and routine quality control. A validated HPTLC method uses precoated silica (B1680970) gel 60 F254 aluminum plates as the stationary phase. gtu.ac.in
One such method involves a mobile phase of toluene–acetone (5:5, v/v), which yields a compact spot for Adapalene at a Retardation factor (Rf) value of 0.58. gtu.ac.in Densitometric scanning in fluorescence mode at 317 nm is used for quantification. gtu.ac.in This method was validated over a concentration range of 10–100 ng/band and proved to be sensitive, with a limit of detection (LOD) of 1.52 ng/band and a limit of quantification (LOQ) of 4.61 ng/band. gtu.ac.in Another method uses a mobile phase of Tetrahydrofuran: Ethyl acetate: Methanol (7:2:1 v/v/v) with densitometric scanning at 267 nm, showing an Rf value of 0.51. ejpmr.com
| Parameter | Method 1 gtu.ac.in | Method 2 ejpmr.com | Method 3 researchgate.net |
| Stationary Phase | Silica gel G 60 F254 on aluminum sheets | Silica Gel 60F254 on aluminum plate | Not Specified |
| Mobile Phase | Toluene: Acetone (5:5, v/v) | THF: Ethyl acetate: Methanol (7:2:1 v/v/v) | Toluene: Acetone (8:2, V/V) |
| Detection | 317 nm (Fluorescence mode) | 267 nm | 228 nm |
| Rf Value | 0.58 | 0.51 (±0.02) | 0.43 (±0.03) |
| Linearity Range | 10–100 ng/band | 100-600 ng/spot | Not Specified |
| LOD | 1.52 ng/band | 14.05 ng/spot | Not Specified |
| LOQ | 4.61 ng/band | 42.59 ng/spot | Not Specified |
Table 2: Summary of Validated HPTLC Methods for Adapalene.
Impurity profiling is a critical aspect of pharmaceutical analysis, as unidentified and potentially toxic impurities pose a health risk. researchgate.net For Adapalene, HPLC methods have been specifically developed to separate and quantify process-related impurities and degradation products. rjptonline.org These stability-indicating methods are essential for ensuring the quality and safety of the bulk drug. researchgate.net
A novel HPLC method was developed to separate Adapalene from five potential impurities within a 35-minute run time. rjptonline.org The impurities identified include by-products from the synthesis, such as (3-Adamantyl-4-methoxy) phenyl boronic acid and 1-adamantyl-2-methoxybenzene. rjptonline.org The method utilizes a Phenomenex Luna column and a mobile phase of methanol, 0.1% orthophosphoric acid buffer, and Tetrahydrofuran (55:30:15) with UV detection at 260 nm. rjptonline.org The method was validated for specificity, linearity, accuracy, LOD, and LOQ to ensure its suitability for quantifying these related substances. rjptonline.org Forced degradation studies, subjecting Adapalene to acidic, alkaline, and oxidative stress, are also performed to identify degradation products and confirm the stability-indicating nature of the analytical method. gtu.ac.in
In multi-product pharmaceutical manufacturing facilities, cleaning validation is essential to prevent cross-contamination between different batches and products. asiapharmaceutics.infochimia.ch Specific and highly sensitive analytical methods are required to detect and quantify any residual API on equipment surfaces after cleaning. asiapharmaceutics.info
For Adapalene, an HPLC method was developed and validated specifically for this purpose. asiapharmaceutics.infoasiapharmaceutics.info The method is designed to quantify trace amounts of Adapalene collected via swab or rinse sampling from manufacturing equipment. asiapharmaceutics.info One such method employs a Phenomenex C18 column (100 mm × 4.6 mm, 3.5 µm) with a mobile phase of acetonitrile and 0.5% orthophosphoric acid (35:65 ratio) and UV detection at 230 nm. asiapharmaceutics.info The method was validated according to ICH guidelines, establishing satisfactory linearity, recovery, precision, and importantly, low limits of detection (LOD) and quantification (LOQ) to ensure the cleaning procedure is effective. asiapharmaceutics.infoasiapharmaceutics.info
| Parameter | Cleaning Validation HPLC Method asiapharmaceutics.info |
| Purpose | Quantification of residual Adapalene API for cleaning validation. |
| Column | Phenomenex C18 (100 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile: 0.5% Orthophosphoric Acid (35:65) |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 230 nm |
| Temperature | 30°C |
| Validation | System suitability, specificity, linearity, accuracy, LOD, LOQ. |
Table 3: HPLC Method for Cleaning Validation of Adapalene.
Spectroscopic Characterization and Quantitative Analysis
Spectroscopic methods, particularly UV-Visible spectrophotometry, provide a rapid, simple, and economical option for the routine analysis of Adapalene.
UV-Vis spectrophotometry is widely used for the quantification of Adapalene in bulk and pharmaceutical forms. The method is based on the measurement of light absorption at a specific wavelength. The absorption spectrum of Adapalene typically shows two maxima, one in the UVC region and another near the UVB/UVA border. nih.gov The position of the long-wavelength absorption band is relatively insensitive to solvent polarity, shifting slightly from 317 nm in hexane (B92381) to 329 nm in dichloromethane. nih.gov For quantitative analysis, a solvent system of methanol and acetonitrile (8:2) has been used, in which Adapalene exhibits a wavelength of maximum absorbance (λmax) at 230.8 nm. asianpubs.org Another method developed for simultaneous estimation with phenoxyethanol (B1677644) used tetrahydrofuran as a solvent, finding a λmax of 325 nm for Adapalene. asianjpr.com
Derivative spectroscopy can enhance the resolution of spectra and reduce interference from excipients. The first-order derivative spectrum of Adapalene in a methanol:acetonitrile (8:2) solvent system shows a λmax at 236.8 nm and a λmin at 222.7 nm. asianpubs.org This technique allows for more specific quantification, with linearity observed in the concentration range of 3-23 µg/mL. asianpubs.orgresearchgate.net These spectrophotometric methods are validated for linearity, accuracy, and precision as per ICH guidelines. asianpubs.orgasianjpr.com
| Method Type | Solvent | λmax (Zero-Order) | λmax / λmin (First-Derivative) | Linearity Range |
| UV Spectrophotometry asianpubs.org | Methanol: Acetonitrile (8:2) | 230.8 nm | - | 3-23 µg/mL |
| Derivative Spectroscopy asianpubs.org | Methanol: Acetonitrile (8:2) | - | 236.8 nm / 222.7 nm | 7-25 µg/mL |
| UV Spectrophotometry asianjpr.com | Tetrahydrofuran | 325 nm | - | 1-5 µg/mL |
| UV Spectrophotometry nih.gov | Hexane | 317 nm | - | Not Specified |
| UV Spectrophotometry nih.gov | Dichloromethane | 329 nm | - | Not Specified |
Table 4: UV-Visible Spectrophotometric Parameters for Adapalene Analysis.
Fluorescence Spectroscopy for Environmental and Biological Probing
Adapalene exhibits intrinsic fluorescence, a property that has been leveraged for its analysis and to probe its interactions within complex systems. csic.es The molecule's emission spectrum is notably sensitive to the polarity of its environment, a phenomenon known as solvatochromism. csic.es This characteristic is particularly valuable, as it allows Adapalene to serve as a fluorescent probe to investigate its localization and binding within biological media. csic.esfrontiersin.org
Research has demonstrated that while Adapalene's UVA/UVB absorption band remains relatively consistent across different solvents, its emission spectrum shows a strong positive solvatochromism. csic.es This significant shift in fluorescence emission between polar and nonpolar environments has been used to explore its interactions with biological hosts such as human serum albumin (HSA), DNA, and micelles. csic.es The ability to selectively excite Adapalene using UVA light is a key advantage, as it minimizes interference from other biomolecules like proteins and DNA that may be present in a biological matrix. csic.es Furthermore, fluorescence-based methods have been employed to assess the stability of the drug under various stress conditions. csic.esresearchgate.net
Table 1: Application of Fluorescence Spectroscopy in Adapalene Analysis
| Technique | Application | Key Finding | Reference |
|---|---|---|---|
| Conventional Spectrofluorimetry | Biological Probing | Adapalene acts as a fluorescent probe to investigate its location and interaction with biological hosts like HSA, DNA, and micelles. | csic.esfrontiersin.org |
| Derivative Synchronous Fluorimetry | Stability Studies | Can resolve and quantify Adapalene in the presence of its acidic and oxidative degradation products. | researchgate.net |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation
The definitive confirmation of the chemical structure of Adapalene and its related substances is accomplished through powerful spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy is considered an indispensable tool for the unequivocal identification and structural confirmation of pharmaceutical compounds. researchgate.netconicet.gov.ar NMR provides detailed qualitative information about the molecular structure without the necessity of having a reference standard for the compound being analyzed. conicet.gov.ar This technique is critical for identifying process impurities and degradation products, thereby helping to understand the mechanisms by which they are formed. researchgate.netconicet.gov.ar
Infrared (IR) Spectroscopy complements NMR by providing information about the functional groups present within a molecule. conicet.gov.arnih.gov An IR spectrum is generated by measuring the absorption of infrared radiation by the sample, with specific bonds vibrating at characteristic frequencies. nih.gov The presence, absence, or shift of absorption bands in the IR spectrum can confirm the identity of Adapalene and can also indicate the existence of interactions or chemical changes, such as those occurring during degradation studies. conicet.gov.ar
Table 2: Spectroscopic Techniques for Structural Confirmation of Adapalene
| Technique | Primary Role | Information Provided | Reference |
|---|---|---|---|
| NMR Spectroscopy | Unequivocal Structure Identification | Provides detailed qualitative data on the molecular framework and connectivity of atoms. | researchgate.netconicet.gov.ar |
| IR Spectroscopy | Functional Group Confirmation | Confirms the presence of specific chemical bonds and functional groups within the molecule. | conicet.gov.arnih.gov |
Stability-Indicating Analytical Methods
Stability-indicating methods are analytical procedures that accurately quantify the drug in the presence of its degradation products, excipients, and impurities. These methods are vital for determining the shelf-life of a pharmaceutical product.
To assess the inherent stability of Adapalene, forced degradation studies are performed. gtu.ac.in This involves subjecting the drug to a variety of harsh conditions as prescribed by the International Conference on Harmonisation (ICH) guidelines, including acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress. gtu.ac.inresearchgate.net
Studies have shown that Adapalene undergoes degradation under acidic, alkaline, and oxidative conditions, while remaining stable under thermal and photolytic stress. gtu.ac.in For instance, in one study, Adapalene was subjected to 0.1 N HCl, 0.1 N NaOH, and 10% hydrogen peroxide (H2O2), resulting in measurable degradation. gtu.ac.in The degradation products were well-resolved from the parent drug peak using chromatographic methods, confirming the stability-indicating nature of the analytical procedure. gtu.ac.inresearchgate.net
Table 3: Summary of Forced Degradation Studies on Adapalene
| Stress Condition | Reagent/Condition | Observation | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 N HCl | Significant degradation observed (e.g., 15.11%). | gtu.ac.in |
| Alkaline Hydrolysis | 0.1 N NaOH | Significant degradation observed (e.g., 18.23%). | gtu.ac.in |
| Oxidative | 10% H₂O₂ | Significant degradation observed (e.g., 24.07%) with two degradation products. | gtu.ac.in |
| Thermal | Heat | The drug was found to be stable. | gtu.ac.in |
| Photolytic | UV Light | The drug was found to be stable. | gtu.ac.in |
Mass Spectrometry for Degradation Product Elucidation
Following forced degradation studies, Mass Spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation of degradation products. gtu.ac.inshd-pub.org.rs This technique provides mass-to-charge ratio information of the parent drug and any resulting degradants, which is crucial for determining their molecular weights and deducing their chemical structures. gtu.ac.in
For Adapalene, LC-MS/MS methods have been developed and validated for its determination and the identification of its degradation products. gtu.ac.inshd-pub.org.rs Analysis is often performed in negative ion mode, which allows for the detection of the parent ion and dominant product ions formed from the degradation process. shd-pub.org.rs This detailed structural information enables the proposal of a comprehensive degradation pathway for the molecule under various stress conditions. gtu.ac.inresearchgate.net
Compound Reference Table
Preclinical and In Vitro/Ex Vivo Research on Adapalene
This article delves into the preclinical and in vitro/ex vivo investigations of adapalene, a third-generation synthetic retinoid. The focus is on its dermal penetration, retention, and its effects on various cellular models, including cancer cells and skin cells.
Computational and Theoretical Studies
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for understanding the basis of a drug's biological activity and for predicting its affinity for various protein targets.
Receptor-Ligand Interaction Modeling (e.g., RARs, CD138, Viral Proteins)
Computational modeling has been instrumental in elucidating how adapalene (B1666599) interacts with its various biological targets.
Retinoic Acid Receptors (RARs): Adapalene's primary mechanism in dermatology involves its action as a selective agonist for retinoic acid receptors. It exhibits a high affinity for RAR-γ, which is abundant in the epidermis, and RAR-β, found predominantly in dermal fibroblasts mdpi.com. This selective binding to nuclear receptors is a key factor in its therapeutic effects, modulating gene expression related to cell differentiation and proliferation mdpi.comnih.gov. Unlike older retinoids, adapalene's more rigid molecular structure contributes to its receptor selectivity and reduces off-target effects mdpi.comnih.gov. It does not bind to cytosolic retinoic acid binding proteins (CRABP), which may allow for consistent levels of the drug to reach the cell nucleus medcomhk.com.
CD138 (Syndecan-1): In the context of oncology, particularly multiple myeloma (MM), molecular simulations have identified CD138 as a potential target for adapalene. Docking studies revealed a high binding affinity for CD138 researchgate.net. The interaction analysis indicated the formation of hydrogen bonds with the Asp35 and Gln34 residues of the protein, suggesting a stable binding interaction that could be relevant to its effects on MM cells researchgate.net.
Viral Proteins: The potential for repurposing adapalene as an antiviral agent has been explored through computational studies. In research focusing on the SARS-CoV-2 Omicron variant, molecular docking was used to screen FDA-approved drugs against the virus's spike (S) protein nih.govresearchgate.net. Adapalene was identified as a promising candidate with a strong binding affinity for the mutant S protein, suggesting it could act as a viral entry inhibitor nih.gov.
c-MYC Oncoprotein: Adapalene has also been investigated as a potential inhibitor of the c-MYC proto-oncogene, which is implicated in various cancers. Molecular docking studies showed that adapalene robustly binds to the bHLHZip domain of c-MYC nih.gov. It was found to share the same binding pocket as the known c-MYC inhibitor 10074-G5, with the amino acid residue PRO938 being involved in the interaction nih.gov.
Prediction of Binding Energies and Inhibition Constants (Ki)
Binding energy calculations quantify the strength of the interaction between a ligand and its receptor. Lower binding energy values typically indicate a more stable and favorable interaction. These predictions are often correlated with inhibition constants (Ki), which measure the concentration of an inhibitor required to produce half-maximum inhibition.
In silico studies have predicted the binding energies and inhibition constants for adapalene with several protein targets. For the c-MYC oncoprotein, adapalene was predicted to have a lowest binding energy (LBE) of -7.27 kcal/mol nih.govnih.gov. This strong binding affinity is comparable to other potential c-MYC inhibitors and stronger than some known inhibitors nih.gov. The predicted inhibition constant (pKi) for this interaction was 4.69 µM, with a corresponding dissociation constant (Kd) of 3.05 µM nih.govnih.gov. For the CD138 receptor, molecular simulations highlighted an even higher affinity, with a calculated binding energy of -9.17 kcal/mol and a binding free energy, determined by the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, of -27.39 kcal/mol researchgate.net.
| Target Protein | Binding Energy (kcal/mol) | Predicted Ki (µM) | Predicted Kd (µM) | MM-GBSA (kcal/mol) |
|---|---|---|---|---|
| c-MYC | -7.27 | 4.69 | 3.05 | N/A |
| CD138 | -9.17 | N/A | N/A | -27.39 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and a protein over time. By simulating the movements of atoms, MD can assess the stability of the protein-ligand complex and offer detailed insights into the intermolecular forces that maintain the binding.
Conformational Analysis and Ligand-Protein Stability
MD simulations are crucial for validating the stability of protein-ligand complexes predicted by molecular docking. A study investigating adapalene as a potential inhibitor for the SARS-CoV-2 Omicron variant's spike protein employed a 100-nanosecond MD simulation to assess the stability of the docked complex nih.gov.
The results demonstrated that the viral spike protein, when complexed with adapalene, formed a stable complex. The stability was evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and the ligand over the course of the simulation. The RMSD value for the complexed adapalene was found to be within the acceptable range of 1–3 Ångströms (Å), which indicates minimal oscillation of the ligand within the binding site and confirms a stable binding conformation nih.govresearchgate.net.
Investigation of Intermolecular Interactions
MD simulations also allow for a detailed analysis of the specific interactions that contribute to the stability of the protein-ligand complex. In the simulation of adapalene with the SARS-CoV-2 spike protein, it was observed that more than three amino acid residues were in continuous interaction with the ligand throughout the simulation nih.gov. The analysis identified several types of interactions, including hydrogen bonds, water bridges, hydrophobic interactions, and ionic interactions, all contributing to the stability of the complex researchgate.net.
Similarly, for other targets, specific intermolecular interactions have been identified through computational modeling:
c-MYC: Adapalene is predicted to form two hydrogen bonds within its binding site nih.gov.
CD138: The interaction is stabilized by hydrogen bonding with residues Asp35 and Gln34 researchgate.net.
These detailed interaction profiles are essential for understanding the molecular basis of adapalene's activity and for guiding the design of future derivatives with enhanced affinity and selectivity.
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic properties of a molecule, such as its structure, energy, and reactivity. These methods can provide fundamental insights into a drug's intrinsic properties that influence its biological activity.
The photophysical properties of adapalene have been investigated using a combination of fluorescence spectroscopy and computational chemistry. While the molecule's absorption spectrum was found to be relatively insensitive to solvent polarity, its fluorescence emission exhibited a strong positive solvatochromism, meaning the emission wavelength shifts depending on the polarity of the environment semanticscholar.org.
Molecular modeling and simulations supported these experimental findings, revealing the presence of two quasi-degenerate excited states: a local π-π* state and an intermolecular charge-transfer (ICT) state. The calculations further showed that, regardless of the solvent, the lowest and emissive excited state at the equilibrium geometry is the local π-π* state semanticscholar.org. This intrinsic fluorescence and its sensitivity to the polarity of the microenvironment suggest that adapalene can act as a probe to study its localization and interaction within biological systems like proteins and membranes semanticscholar.org.
Drug Repurposing via Computational Screening
Computational drug repurposing studies have identified Adapalene as a potential candidate for novel therapeutic applications, notably as an antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. Through in silico screening of large libraries of FDA-approved drugs, Adapalene has shown promise as an inhibitor of key viral proteins.
One study conducted molecular docking of 2,890 FDA-approved drugs against the mutant spike (S) protein of the SARS-CoV-2 Omicron variant. droracle.ai Adapalene was identified as a promising candidate with strong binding affinities. droracle.ai The stability of the Adapalene-spike protein complex was further validated using molecular dynamics (MD) simulations. droracle.ai
Another computational investigation focused on Adapalene's interaction with the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and its binding with the human angiotensin-converting enzyme 2 (hACE2). The results indicated excellent binding energy scores. mdpi.com This study also explored Adapalene's potential to bind with other viral proteins, such as the 3CL protease and the Nucleocapsid Phosphoprotein, revealing strong binding energies for these targets as well. mdpi.com These findings suggest that Adapalene could interfere with multiple stages of the viral life cycle. mdpi.com The non-interference of Adapalene with normal physiological processes makes it a noteworthy candidate for further investigation. droracle.ai
Table 2: Computational Docking Results of Adapalene against SARS-CoV-2 Proteins
| Target Protein | SARS-CoV-2 Variant | Computational Method | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) |
| Spike Protein (RBD) - hACE2 Interface | Omicron (B.1.1.529) | Molecular Simulation | -10.35 | ~26 nM mdpi.com |
| 3CL Protease | Not Specified | Molecular Simulation | -10.24 | ~31.15 nM mdpi.com |
| Nucleocapsid Phosphoprotein | Not Specified | Molecular Simulation | -10.47 | ~21.06 nM mdpi.com |
| Mutant Spike Protein | Omicron | Molecular Docking | Strong Binding Affinity | Not Specified droracle.ai |
Emerging Therapeutic Applications and Research Directions
Antineoplastic and Chemopreventive Research
Recent studies have highlighted the potential of adapalene (B1666599) as an anticancer agent, demonstrating its ability to inhibit cell growth and induce apoptosis in various cancer cell lines.
Research has shown that adapalene exhibits antitumor activity across a range of cancers:
Triple-Negative Breast Cancer (TNBC): Adapalene has been found to inhibit tumor cell growth and proliferation in TNBC cells. It can also act synergistically with conventional chemotherapy agents to enhance their anticancer effects nih.govdroracle.ai.
Multiple Myeloma: Studies have demonstrated that adapalene can induce cell death in multiple myeloma cells. It has been shown to have a cytotoxic effect on various human multiple myeloma cell lines jle.comresearchgate.net. One study identified adapalene as a potential c-MYC inhibitor, a proto-oncogene implicated in the development of hematological cancers like multiple myeloma jwatch.orgmedpath.com.
Prostate Cancer: In both in vitro and in vivo studies, adapalene has been shown to inhibit the proliferation of prostate cancer cells. It achieves this by inducing DNA damage, causing S-phase cell cycle arrest, and promoting apoptosis nih.govfrontiersin.orgnih.govamanote.com.
Melanoma: Adapalene has demonstrated strong inhibitory effects on the proliferation of melanoma cells, proving to be more potent than other retinoids in some studies dermatologytimes.comclinicaltrials.gov. It also significantly inhibits the formation of melanoma cell colonies and induces S-phase arrest and subsequent apoptosis through DNA damage dermatologytimes.comclinicaltrials.govnih.govdroracle.aitandfonline.com.
Colorectal Cancer: Research indicates that adapalene can suppress DNA synthesis and induce apoptosis in colorectal cancer cell lines. It has been shown to be more effective than the natural retinoid 9-cis-retinoic acid in this regard dermatica.com. Further studies have identified that adapalene can inhibit cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle progression, in colorectal carcinoma nih.govchemistconfessions.comwisderm.com.
Table 1: Summary of Adapalene's Antineoplastic Activity in Various Malignancies
| Malignancy | Key Findings |
|---|---|
| Triple-Negative Breast Cancer | Inhibits tumor cell growth and proliferation. |
| Multiple Myeloma | Induces cell death; potential c-MYC inhibitor. |
| Prostate Cancer | Inhibits proliferation via DNA damage, S-phase arrest, and apoptosis. |
| Melanoma | Suppresses proliferation and induces apoptosis through DNA damage. |
| Colorectal Cancer | Inhibits cell growth and induces apoptosis; inhibits CDK2. |
A significant area of research is the use of adapalene in combination with existing cancer therapies to enhance their efficacy and potentially reduce side effects.
With PI3K inhibitors: Adapalene has been shown to have a synergistic effect when combined with the PI3K inhibitor GDC-0941 in treating triple-negative breast cancer cells. This combination leads to a more significant inhibition of proliferation, migration, and colony formation of tumor cells jcadonline.comnih.govbcan.org. The co-treatment also promotes apoptosis by accumulating reactive oxygen species nih.govbcan.org.
With doxorubicin (B1662922): In studies on triple-negative breast cancer, combining adapalene with doxorubicin has been found to synergistically promote apoptosis nih.govdroracle.aiamanote.com. This combination enhances the accumulation of reactive oxygen species, leading to increased cancer cell death nih.govdroracle.ai. This suggests that adapalene could be used to increase the susceptibility of cancer cells to traditional chemotherapeutic agents and potentially allow for lower, less toxic doses of these drugs nih.govdroracle.ai.
Table 2: Synergistic Effects of Adapalene in Combination Therapies
| Combination Agent | Cancer Type | Observed Synergistic Effect |
|---|---|---|
| PI3K inhibitors (e.g., GDC-0941) | Triple-Negative Breast Cancer | Inhibition of proliferation, migration, and colony formation; promotion of apoptosis. |
| Doxorubicin | Triple-Negative Breast Cancer | Enhanced promotion of apoptosis through increased reactive oxygen species. |
Neuroprotection Research
Emerging research suggests that adapalene may have a neuroprotective role. The retinoid signaling pathway is crucial for the development and normal functioning of the central nervous system (CNS). Dysregulation of this pathway has been implicated in some neurodegenerative diseases. A study in a mouse model of amyotrophic lateral sclerosis (ALS) found that intravenously administered nanoparticles carrying adapalene could prolong survival, improve motor function, and prevent neurodegeneration. These findings suggest that adapalene-based therapies could be a potential future treatment for CNS diseases.
Research on Antibacterial Modalities
While adapalene is widely used in the treatment of acne, its direct antibacterial properties are a subject of ongoing investigation.
Cutibacterium acnes: Research has shown that while adapalene is effective in treating acne, it does not directly inhibit the growth of Cutibacterium acnes (formerly Propionibacterium acnes). However, a synthetic retinoid analog of adapalene, CD437, has been found to have antimicrobial activity against C. acnes. The combination of adapalene with benzoyl peroxide has been shown to significantly reduce the population of C. acnes medpath.com.
Methicillin-Resistant Staphylococcus aureus (MRSA): An analogue of adapalene has been shown to have antibacterial activity against MRSA nih.gov. However, studies have indicated that adapalene itself is ineffective against MRSA.
Dermatological Research Beyond Acne
In addition to its primary use for acne, research has explored the benefits of adapalene for other dermatological conditions, particularly those related to sun damage. Studies have investigated its efficacy in treating actinic keratoses and solar lentigines (age spots) nih.govnih.gov. Research has shown that adapalene gel can improve these conditions, as well as other features of photodamaged skin such as wrinkles nih.govnih.govdermatologytimes.com. One study found that adapalene 0.3% gel was a safe and effective approach to treating photoaging in women, with improvements in wrinkles, skin tone, and hydration dermatologytimes.comnih.gov.
Table 3: Adapalene in Dermatological Research Beyond Acne
| Condition | Key Findings |
|---|---|
| Actinic Keratoses | Reduces the number of lesions. |
| Solar Lentigines (Age Spots) | Lightens lesions and improves hyperpigmentation. |
| Photoaging (Wrinkles) | Improves the appearance of fine lines and wrinkles. |
Pigmentary Disorders and Photoaging Mechanisms
Adapalene is utilized off-label for treating pigmentary disorders, such as melasma and post-inflammatory hyperpigmentation, and for addressing the signs of photoaging. nih.govstorymd.com Its therapeutic effects stem from its ability to accelerate skin cell turnover, which helps to exfoliate pigmented surface cells and promote the growth of new, healthy cells. dermatica.co.uk This process can lead to a more even skin tone and the fading of dark spots. dermatica.co.ukoxfordonlinepharmacy.co.uk
Clinical studies have quantified the effects of adapalene on photoaged skin. One study noted significant reductions in wrinkles across different facial areas after 6 months of treatment with adapalene 0.3% gel. researchgate.net Another comparative study found adapalene 0.3% gel to be non-inferior to tretinoin (B1684217) 0.05% cream in treating photoaging, with both showing significant improvements. caldic.com
Table 1: Clinical Research Findings of Adapalene in Photoaging
| Study Focus | Adapalene Concentration | Key Findings | Reference |
|---|---|---|---|
| Efficacy in Chilean women with facial photoaging | 0.3% Gel | Significant reduction in mean severity score after 6 months: Forehead wrinkles (40%), Periorbital wrinkles (52%), Perioral wrinkles (29%). | researchgate.net |
| Comparison with Tretinoin 0.05% cream for photoaging | 0.3% Gel | Demonstrated non-inferior efficacy to tretinoin, with a 20.4% improvement in global photoaging score over 24 weeks. | caldic.com |
| Lightening of sun damage (photoaging) | 0.1% and 0.3% Gel | 57% of 0.1% gel users and 59% of 0.3% gel users reported lightening of sun damage. | redboxrx.com |
Hair Follicle Biology and Differentiation
Adapalene's role in normalizing the differentiation of follicular epithelial cells is a key component of its effectiveness in acne treatment. nih.govfda.govstorymd.com This mechanism is also being explored for its potential benefits in hair follicle biology, particularly in conditions like alopecia areata, an autoimmune disease causing non-scarring hair loss. nih.govnih.gov Adapalene is thought to positively impact the differentiation and maintenance of hair follicles. nih.gov
A clinical study investigated the efficacy of combining adapalene 0.1% gel with mometasone (B142194) furoate 0.1% cream for the treatment of alopecia areata. The combination therapy was found to be significantly more effective than mometasone furoate alone in promoting hair regrowth over a 12-week period. nih.govsemanticscholar.org
Table 2: Efficacy of Adapalene in Combination Therapy for Alopecia Areata
| Time Point | Mean Hair Regrowth (%) - Combination (Adapalene + Mometasone Furoate) | Mean Hair Regrowth (%) - Monotherapy (Mometasone Furoate) | Reference |
|---|---|---|---|
| 4 Weeks | 50.2% | 23.5% | nih.gov |
| 8 Weeks | 78.5% | 50.7% | nih.gov |
| 12 Weeks | 90.5% | 71.0% | nih.gov |
Management of Keratinization Disorders
Disorders of keratinization, such as the ichthyoses, Darier disease, and keratosis pilaris, are characterized by abnormal differentiation and desquamation of keratinocytes. wikipedia.orgnih.gov Adapalene's ability to modulate cellular keratinization and differentiation makes it a therapeutic option for these conditions. fda.govwikipedia.org It has been used off-label to treat various forms of ichthyosis, a group of genetic skin disorders characterized by dry, scaling skin. nih.govskintherapyletter.com
Topical retinoids, including adapalene, have shown benefits in reducing scale and improving the skin's appearance in several types of ichthyosis. nih.govdermatologytimes.com Case reports have documented the successful use of topical adapalene in treating the facial lesions of epidermolytic ichthyosis, a rare form of the disorder. nih.govnih.gov The mechanism involves inhibiting the proliferation of keratinocytes, which helps to smooth the skin and improve its appearance. nih.gov Adapalene is also used off-label for Darier's disease and keratosis pilaris due to its unique ability to inhibit keratinocyte differentiation and decrease keratin (B1170402) deposition. wikipedia.org
Antiplatelet and Antithrombotic Research
Recent research has uncovered a novel therapeutic potential for adapalene in thrombotic diseases. gavinpublishers.com A comprehensive investigation into its antithrombotic and antiplatelet properties has demonstrated significant effects both in vitro and in vivo. gavinpublishers.com
The study revealed that adapalene can inhibit platelet aggregation induced by thrombin and ADP in a dose-dependent manner. gavinpublishers.com It also suppressed the release of α-granules and dense granules from platelets and reduced platelet spreading on fibrinogen. These actions suggest that adapalene effectively mitigates platelet activation. gavinpublishers.com The underlying molecular mechanism appears to involve the PI3K/AKT signaling pathway. gavinpublishers.com
Crucially, in vivo experiments showed that adapalene significantly prolonged vessel occlusion time, indicating protection against thrombosis, without increasing the risk of hemorrhage or altering coagulation function. gavinpublishers.com This suggests a favorable profile compared to some existing antiplatelet agents. gavinpublishers.comnih.gov
Table 3: Investigational Antiplatelet Effects of Adapalene
| Effect Measured | Observation | Significance | Reference |
|---|---|---|---|
| Platelet Aggregation | Dose-dependent inhibition of thrombin- and ADP-induced aggregation. | Reduces the formation of platelet plugs. | gavinpublishers.com |
| Granule Secretion | Suppression of α-granule formation and dense granule release. | Limits the release of pro-thrombotic factors. | gavinpublishers.com |
| Integrin αIIbβ3 Activation | Effectively attenuated integrin-mediated signaling. | Reduces platelet adhesion and spreading. | gavinpublishers.com |
| In Vivo Thrombosis | Significantly prolonged vessel occlusion time in mice. | Demonstrates protective effect against thrombus formation. | gavinpublishers.com |
| Bleeding Time | Did not prolong mouse tail bleeding times. | Suggests a lower risk of bleeding complications. | gavinpublishers.com |
Advanced Drug Delivery Systems Research
Microparticulate Delivery Systems
Microparticulate systems are engineered to encapsulate the active drug within a porous, polymeric matrix, offering a platform for controlled and sustained drug release.
Microsponges are porous, polymeric microspheres that can entrap a wide range of active ingredients. For Adapalene (B1666599), the quasi-emulsion solvent diffusion method is a common fabrication technique, utilizing polymers like Eudragit RS-100 and Eudragit S-100. curistrelief.com The fabrication process involves dissolving Adapalene and the polymer in an organic solvent, which is then dispersed in an aqueous phase containing a stabilizer, such as polyvinyl alcohol. The subsequent evaporation of the organic solvent leads to the formation of porous microsponges encapsulating the drug.
The characteristics of Adapalene-loaded microsponges are influenced by various formulation and process parameters. Research has shown that variables such as the drug-to-polymer ratio, the type of polymer, and the concentration of the emulsifier significantly affect the final properties of the microsponges. jyoungpharm.org
Key characterization parameters include entrapment efficiency, production yield, and particle size. Studies have reported a wide range of values for these parameters, demonstrating the tunability of the fabrication process. For instance, entrapment efficiencies can vary from 38.48% to as high as 99.76%, while production yields have been observed between 33.2% and 93.14%. nih.gov The particle size of these microsponges typically falls within the range of 14.97 µm to 162.6 µm. nih.gov An optimized formulation of Adapalene microsponges demonstrated a production yield of 98.3% ± 1.6%, an entrapment efficiency of 97.3% ± 1.64%, and a particle size of 31.8 ± 1.1 µm. nih.gov
The performance of Adapalene-loaded microsponges is primarily evaluated by their drug release profile and biological activity. These systems are designed to provide a sustained release of Adapalene over an extended period. For example, one optimized formulation released the drug in a biphasic pattern, with an initial burst followed by a sustained release reaching 75.1% ± 1.4% cumulative release over 24 hours. nih.gov In vitro studies have shown that topical gels containing Adapalene microparticles can sustain drug release for over 8 hours. eurekaselect.com Furthermore, the encapsulation of Adapalene in microsponges has been shown to boost its antimicrobial activity against Propionibacterium acnes. jyoungpharm.org
Table 1: Characterization of Adapalene-Loaded Microsponges
| Parameter | Reported Range | Optimized Formulation Example |
|---|---|---|
| Production Yield (%) | 33.2 - 93.14 nih.gov | 98.3 ± 1.6 nih.gov |
| Entrapment Efficiency (%) | 38.48 - 99.76 nih.gov | 97.3 ± 1.64 nih.gov |
| Particle Size (µm) | 14.97 - 162.6 nih.gov | 31.8 ± 1.1 nih.gov |
| 24h Cumulative Release (%) | Not broadly reported | 75.1 ± 1.4 nih.gov |
Liposomes are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. For the highly lipophilic Adapalene, liposomal encapsulation offers a means to improve its delivery into the skin. The development of Adapalene-loaded liposomes has been explored using methods such as the film hydration technique and a novel spontaneous phase transition method. researchgate.netnih.gov These methods involve the self-assembly of phospholipids, such as phosphatidylcholine, in an aqueous medium to form vesicles that entrap the drug.
The evaluation of these liposomal formulations focuses on their physicochemical properties and their ability to deliver Adapalene into the skin. Key parameters for characterization include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. An optimized Adapalene-loaded liposomal formulation was reported to have a particle size of 181 nm, a PDI of 0.145, and a zeta potential of -35 mV, indicating good stability. researchgate.netdntb.gov.ua The encapsulation efficiency for this formulation was high, at 89.69% ± 0.5%. researchgate.netdntb.gov.ua
Performance evaluation of Adapalene liposomes involves in vitro drug release and ex vivo permeation studies. These studies have demonstrated that liposomal formulations can provide a sustained release of Adapalene. For instance, one study showed a 79% ± 0.02% release of the drug in a sustained manner over 24 hours. researchgate.netdntb.gov.ua Ex vivo permeability studies using pig ear skin have shown that liposomal formulations can significantly enhance the delivery of Adapalene into the hair follicles compared to conventional gel and drug solutions. nih.gov One study found that a liposomal formulation delivered 6.72 ± 0.83 µg/cm² into the hair follicles, compared to 3.33 ± 0.26 µg/cm² from a gel. nih.gov
Table 2: Characteristics of an Optimized Adapalene Liposomal Formulation
| Parameter | Value |
|---|---|
| Particle Size (nm) | 181 researchgate.netdntb.gov.ua |
| Polydispersity Index (PDI) | 0.145 researchgate.netdntb.gov.ua |
| Zeta Potential (mV) | -35 researchgate.netdntb.gov.ua |
| Encapsulation Efficiency (%) | 89.69 ± 0.5 researchgate.netdntb.gov.ua |
| 24h Drug Release (%) | 79 ± 0.02 researchgate.netdntb.gov.ua |
| Ex Vivo Permeation (µg/cm² in 24h) | 43 ± 0.06 dntb.gov.ua |
Encapsulating Adapalene into various types of nanoparticles has been investigated as a strategy to enhance its biological activity and improve its formulation characteristics. These nanocarriers include solid lipid nanoparticles (SLNs), polymeric nanoparticles, and dendrimers. The primary goals of nanoparticle encapsulation are to increase the aqueous solubility of the highly hydrophobic Adapalene, protect it from degradation, and facilitate its targeted delivery.
Solid lipid nanoparticles have been shown to be a viable alternative to liposomes for the topical delivery of Adapalene. nih.gov They offer advantages such as controlled release, targetability, and improved physical stability. nih.gov Polymeric nanoparticles, such as those made from poly-Ԑ-caprolactone, have been shown to efficiently incorporate Adapalene with high encapsulation efficiency and provide a sustained release profile. researchgate.net
A key benefit of nanoparticle encapsulation is the potential for enhanced biological activity. For instance, encapsulating Adapalene in tyrosine-derived nanospheres (TyroSpheres) has been shown to substantially enhance its aqueous solubility while decreasing the crystallinity of the drug. researchgate.net This can lead to improved bioavailability at the site of action. Furthermore, nanoparticle formulations have been found to reduce the skin irritation potential of Adapalene. researchgate.net In some advanced applications, Adapalene-loaded nanoparticles have been developed for intravenous administration to activate retinoid signaling in the central nervous system, highlighting the versatility of this delivery platform. nih.gov
Targeted Delivery Strategies
A major focus of advanced Adapalene formulations is the targeted delivery to specific structures within the skin, namely the hair follicles and the epidermis, to maximize the therapeutic effect while minimizing systemic absorption and local side effects.
The hair follicle is a primary target for acne treatment, as it is the site of comedogenesis. Several theoretical approaches underpin the design of delivery systems for follicular targeting. The size of the delivery system is a critical factor; nanoparticles with specific size ranges can preferentially accumulate in the follicular opening. tandfonline.com For example, it has been suggested that particles around 600 nm may be optimal for delivery into the hair shaft. mdpi.com
The physicochemical properties of the nanocarrier also play a crucial role. The lipophilic nature of Adapalene itself promotes its uptake into the sebum-rich environment of the hair follicle. mdpi.comnih.gov Formulations that enhance the interaction between the carrier and sebum lipids can facilitate the permeation of the drug into the pilosebaceous unit. mdpi.com Liposomes and other lipid-based nanocarriers are theoretically well-suited for this purpose due to their lipidic composition. mdpi.com
For epidermal targeting, the goal is to localize the drug in the epidermis where it exerts its effects on keratinocyte differentiation, while limiting its penetration into the deeper dermal layers and systemic circulation. nih.govresearchgate.net Cationic emulsifiers in emulsion-based systems have been explored to facilitate the absorption of negatively charged Adapalene molecules through the negatively charged skin membrane. nih.gov The use of nanocarriers like solid lipid nanoparticles can help localize the drug in the epidermal layer, as confirmed in rat skin models. nih.gov
Sustained release systems are designed to prolong the release of Adapalene at the target site, which can improve efficacy and patient compliance by reducing the frequency of application. Microparticulate systems, such as microsponges, create a reservoir of the drug within their porous structure, allowing for a gradual release over time. nih.goveurekaselect.com Similarly, liposomes can provide a sustained release of encapsulated Adapalene, with drug release occurring over 24 hours. researchgate.netresearchgate.net
Enhancing the bioavailability of Adapalene in the skin is another key objective. By improving the solubility and partitioning of Adapalene into the skin layers, advanced delivery systems can increase the amount of drug available at the target site. Ex vivo studies have demonstrated that microparticulate topical gels lead to a higher amount of drug retained in the rat skin compared to marketed formulations (227.43 ± 0.83 µg/cm² vs. 81.4 ± 1.11 µg/cm² after 8 hours), indicating enhanced localized bioavailability. eurekaselect.com Liposomal formulations have also been shown to increase the concentration of Adapalene delivered to the skin layers. nih.gov This enhanced skin deposition and localized action can be crucial for improving the therapeutic outcome in acne treatment. eurekaselect.com
Influence of Formulation Variables on Biological Activity (e.g., Microsponges effect on cytotoxicity)
The biological activity of Adapalene can be significantly modulated through advanced drug delivery systems. Formulation variables, such as the choice of polymer and the structure of the delivery vehicle, play a crucial role in altering the therapeutic effects of the compound. Research into microsponges as a carrier system for Adapalene has demonstrated a pronounced influence on its cytotoxic properties against various cell lines.
A notable study investigated the effects of encapsulating Adapalene into microsponges (ADA-MS) using two different polymers: Ethyl cellulose (B213188) (EC) and Eudragit RS100 (EUD). dovepress.com The objective was to assess how these formulations impacted Adapalene's cytotoxic activity on the human epidermoid carcinoma cell line A431 and the human melanoma cell line M10, while also evaluating effects on the normal human fibroblast cell line HFB-4. dovepress.com
Detailed Research Findings
The study revealed that the formulation of Adapalene into microsponges led to a significant enhancement of its cytotoxic effects on cancerous cell lines. dovepress.com The choice of polymer was a critical variable. Encapsulation of Adapalene into microsponges using Eudragit RS100 (ADA-MS-EUD) resulted in a remarkably significant increase in cytotoxicity against A431 cells when compared to both free Adapalene and Adapalene encapsulated with Ethyl cellulose (ADA-MS-EC). dovepress.com Specifically, the IC₅₀ (the concentration required to inhibit the growth of 50% of cells) for ADA-MS-EUD on A431 cells was 2.765 µg/mL, which represented a 5.26-fold and 5.93-fold decrease compared to free Adapalene and ADA-MS-EC, respectively. dovepress.com
The researchers noted that Eudragit RS100 itself exhibited a moderate cytotoxic effect, which could contribute to the enhanced activity of the ADA-MS-EUD formulation. dovepress.com Furthermore, the study found that Adapalene-loaded microsponges had a momentous cytotoxic effect on both A431 and M10 cell lines, with a particularly exceptional enrichment when Eudragit RS100 was the polymer used. dovepress.com
Interestingly, the microsponge formulation also demonstrated a protective effect on normal cells. The Adapalene-loaded microsponges increased the viability of the normal HFB-4 cell line by 14% to 43% after UVA irradiation, with the formulation using Ethyl Cellulose showing a particular advantage in this protective capacity. dovepress.com This suggests that such drug delivery systems can be tailored to enhance desired therapeutic actions (like cytotoxicity against cancer cells) while potentially mitigating effects on normal, healthy cells. dovepress.com
The findings underscore that formulation variables are a powerful tool to tailor the biological activity of Adapalene, transforming its therapeutic potential.
Data on Cytotoxicity of Adapalene Formulations
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, indicating the cytotoxic potency of different Adapalene formulations against two cancerous cell lines.
| Formulation | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Adapalene (Free Drug) | A431 | 14.55 |
| ADA-MS-EC (Ethyl Cellulose) | A431 | 16.4 |
| ADA-MS-EUD (Eudragit RS100) | A431 | 2.765 |
| Adapalene (Free Drug) | M10 | 18.1 |
| ADA-MS-EC (Ethyl Cellulose) | M10 | 12.8 |
| ADA-MS-EUD (Eudragit RS100) | M10 | 4.5 |
Future Perspectives and Unexplored Research Avenues
Elucidation of Unclarified Mechanisms of Action
The primary mechanism of Adapalene (B1666599), involving the selective agonism of retinoic acid receptors (RARs) RAR-β and RAR-γ, is well-documented. patsnap.comnih.gov This interaction modulates gene expression related to cellular differentiation, proliferation, and inflammation, which is central to its efficacy in acne treatment. patsnap.com However, certain aspects of its pharmacological profile are not yet fully understood, presenting opportunities for further investigation.
One such area is the complete characterization of its antiproliferative effects. nih.gov While known to inhibit the proliferation of human keratinocytes, the precise downstream signaling pathways and molecular targets responsible for this action require more detailed exploration. drugbank.com Understanding these pathways could not only refine its use in dermatology but also uncover its potential in hyperproliferative disorders beyond acne.
Additionally, while Adapalene's anti-inflammatory properties are attributed to the inhibition of the lipooxygenase pathway and the modulation of the activator protein-1 (AP-1) transcription factor, the full spectrum of its immunomodulatory effects is still an active area of research. nih.govdrugbank.comdroracle.ai Further studies could investigate its influence on other inflammatory mediators and immune cell subsets within the skin microenvironment.
Table 1: Key Mechanistic Aspects of Adapalene Requiring Further Elucidation
| Unclarified Mechanism | Current Understanding | Potential Research Direction |
|---|---|---|
| Antiproliferative Effects | Inhibits keratinocyte proliferation. drugbank.com The mechanism is not very well understood. nih.gov | Identification of specific cell cycle regulators and signaling pathways modulated by Adapalene. |
| Immunomodulatory Activity | Inhibits lipooxygenase and AP-1 activity nih.govdroracle.ai; down-regulates toll-like receptor 2 (TLR-2) expression. drugbank.comdroracle.ai | Investigation of effects on cytokine profiles, dendritic cell function, and other immune cells in the skin. |
| Receptor-Independent Actions | Primarily acts through RAR-β and RAR-γ. patsnap.comnih.gov | Exploration of potential off-target effects or interactions with other cellular proteins that may contribute to its therapeutic profile. |
Further Exploitation of Biological Potential
Recent research has begun to highlight the therapeutic potential of Adapalene beyond its approved indication for acne vulgaris. nih.govnih.gov These emerging applications are often rooted in its known biological activities, such as its effects on cell differentiation, inflammation, and proliferation. nih.gov
The antiproliferative properties of Adapalene have prompted investigations into its utility in oncology, with studies exploring its potential as a treatment for certain types of cancer. nih.gov Similarly, its neuroprotective effects are another promising, albeit less explored, avenue of research. nih.gov Furthermore, Adapalene has been studied for various off-label dermatological uses, including the treatment of photoaging, pigmentary disorders like melasma, and alopecia areata. nih.govnih.gov An inhibitory action on melanogenesis has been reported, which could be beneficial in managing conditions associated with hyperpigmentation. nih.gov The antibacterial activity of an Adapalene analogue against methicillin-resistant Staphylococcus aureus also suggests that its chemical scaffold could be a starting point for developing new antimicrobial agents. nih.gov
Table 2: Investigational Therapeutic Applications of Adapalene
| Potential Application | Underlying Rationale/Mechanism | Supporting Research Notes |
|---|---|---|
| Oncology | Antiproliferative effects. nih.gov | Could be a valuable therapeutic agent in the treatment of some cancer types. nih.gov |
| Neuroprotection | Potential neuroprotective effects are being investigated. nih.gov | Suitable formulations for intravenous administration could be explored for neurodegenerative diseases. nih.gov |
| Photoaging | Inhibitory action on melanogenesis and regulation of cell turnover. nih.gov | Favorable impact on the differentiation and maintenance of hair follicles. nih.gov |
| Pigmentary Disorders (e.g., melasma) | Depigmenting effect and inhibition of melanogenesis. nih.govnih.gov | Reported efficacy in treating acanthosis nigricans. nih.gov |
| Alopecia Areata | Modulation of follicular epithelial cell differentiation. nih.gov | Used off-label for this condition. nih.gov |
| Antimicrobial Activity | An analogue has demonstrated antibacterial properties. nih.gov | Activity proven against methicillin-resistant Staphylococcus aureus. nih.gov |
Development of Novel Analogs and Derivatives
The development of new chemical entities based on the Adapalene structure is a promising strategy for enhancing its therapeutic properties and expanding its applications. nih.gov Adapalene itself is a third-generation retinoid, a synthetic naphthoic acid derivative designed for greater receptor selectivity and improved tolerability compared to earlier retinoids. nih.govmdpi.com Future research in this area will likely focus on synthesizing analogs with even greater specificity for certain RARs or with novel biological activities.
The adamantane (B196018) moiety of Adapalene is a key structural feature that contributes to its stability and lipophilicity. nih.gov Modifications to this or other parts of the molecule could lead to derivatives with altered pharmacokinetic profiles or novel mechanisms of action. For instance, the development of analogs with enhanced anti-cancer, antimicrobial, or neuroprotective effects is an active area of investigation. nih.gov
In parallel with the development of new analogs, there is also a focus on creating innovative formulations of Adapalene to improve its delivery and efficacy. nih.gov Research into liposomal gels and nanohydrogels aims to enhance skin permeation, provide sustained release, and potentially improve its tolerability profile. mdpi.comresearchgate.net
Table 3: Directions in the Development of Adapalene-Related Compounds
| Development Area | Objective | Examples/Potential Outcomes |
|---|---|---|
| Novel Analogs | To create compounds with enhanced selectivity, potency, or novel biological activities. | Analogs with specific anti-cancer, antimicrobial, or neuroprotective properties. nih.gov |
| Structural Modifications | To alter the physicochemical and pharmacokinetic properties of the molecule. | Derivatives with improved skin retention or reduced systemic absorption. |
| Advanced Formulations | To improve drug delivery, efficacy, and tolerability. nih.gov | Liposome-based gels, nanohydrogels, and other nano-emulsions. nih.govmdpi.comresearchgate.net |
Integration of Omics Data in Mechanistic Studies (e.g., RNA sequencing)
The advent of high-throughput "omics" technologies, such as transcriptomics (RNA sequencing), proteomics, and metabolomics, offers a powerful toolkit for gaining a more holistic understanding of Adapalene's mechanism of action. nih.govnih.gov These approaches allow for the simultaneous measurement of thousands of molecular changes within cells or tissues following drug exposure, providing a comprehensive snapshot of the biological response. lexogen.com
RNA sequencing (RNA-Seq), in particular, can be employed to create detailed maps of the gene expression changes induced by Adapalene in skin cells. This could help to identify novel genes and signaling pathways that are modulated by the drug, offering new insights into its therapeutic effects and potentially uncovering new applications. lexogen.com For example, single-cell RNA-sequencing could be used to dissect the specific effects of Adapalene on different cell types within the pilosebaceous unit, such as keratinocytes, sebocytes, and immune cells. morressier.com
Integrating multi-omics datasets—for instance, combining transcriptomic data with proteomic and metabolomic profiles—can provide a more complete picture of the molecular information flow, from gene transcription to protein function and metabolic activity. mdpi.com This systems-level approach can help to construct more detailed models of Adapalene's mechanism of action and to identify potential biomarkers of treatment response. wiley.com
Table 4: Potential Applications of Omics Technologies in Adapalene Research
| Omics Technology | Potential Application | Expected Insights |
|---|---|---|
| Transcriptomics (RNA-Seq) | Profiling gene expression changes in skin cells treated with Adapalene. | Identification of novel target genes and pathways; understanding of treatment heterogeneity. lexogen.com |
| Proteomics | Analyzing changes in protein expression and post-translational modifications. | Elucidation of downstream effects on signaling cascades and cellular machinery. |
| Metabolomics | Profiling changes in small molecule metabolites. | Understanding the impact of Adapalene on cellular metabolism and lipid profiles in the skin. |
| Multi-Omics Integration | Combining data from multiple omics layers to build comprehensive models. mdpi.com | A systems-level understanding of Adapalene's mechanism of action and the identification of causal networks. wiley.com |
Q & A
Basic Research Questions
Q. How can researchers ensure reproducible synthesis and characterization of adapalene sodium salt in preclinical studies?
- Methodological Answer : Synthesize adapalene sodium salt under controlled pH and temperature to avoid degradation. Use HPLC with UV detection (e.g., 254 nm) for purity analysis, referencing pharmacopeial standards . Confirm structural integrity via FTIR (to validate sodium salt formation) and NMR (to verify aromatic and aliphatic proton signals). Include solubility testing in aqueous buffers (pH 4–8) to assess salt stability, noting incompatibility with strong acids/bases or oxidizing agents .
Q. What analytical methods are recommended for quantifying adapalene sodium salt in complex biological matrices (e.g., plasma, tissue homogenates)?
- Methodological Answer : Employ LC-MS/MS with a C18 column and gradient elution (methanol/0.1% formic acid) for high sensitivity. Validate recovery rates using spiked samples, accounting for matrix effects. For photodegradation studies, simulate exposure to UV light (e.g., 320–400 nm) and monitor degradation products via high-resolution mass spectrometry .
Q. How should researchers design experiments to evaluate adapalene sodium salt’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor changes in pH, particle size, and crystallinity (via XRPD). Use differential scanning calorimetry (DSC) to detect polymorphic transitions. Avoid freezing or prolonged light exposure, as these may destabilize the gel matrix in formulations .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility data for adapalene sodium salt across studies?
- Methodological Answer : Standardize solubility measurements by reporting ionic strength, temperature, and buffer composition. Calculate solubility products (Ksp) to derive equilibrium constants independent of reactant concentrations, enabling cross-study comparisons . For example, in pH 7.4 PBS, measure saturation solubility via shake-flask method with 24-hour agitation, filtering through 0.22 µm membranes .
Q. How can researchers model adapalene sodium salt’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical models of acne vulgaris?
- Methodological Answer : Use Franz diffusion cells to simulate transdermal delivery in ex vivo skin models (e.g., porcine ear). Quantify drug permeation via LC-MS and correlate with anti-inflammatory markers (e.g., IL-6 reduction). For in vivo studies, employ microdialysis in rodent models to track real-time tissue concentrations and link to retinoid receptor (RARγ) activation .
Q. What in vitro/in vivo models best capture adapalene sodium salt’s dual mechanism of action (comedolysis and anti-inflammation)?
- Methodological Answer : Use 3D human sebocyte cultures to assess comedolytic activity (via lipid reduction assays) and macrophage-like THP-1 cells to measure TNF-α suppression. In vivo, combine histopathology (e.g., reduced hyperkeratosis in rabbit ear models) with transcriptomics to identify RARβ/γ-mediated pathways .
Q. How do researchers address conflicting data on adapalene sodium salt’s autophagy-inducing effects in cancer vs. normal cells?
- Methodological Answer : Compare cell-type-specific responses using LC3-II/LC3-I ratio (Western blot) and autophagic flux inhibitors (e.g., chloroquine). Validate findings in isogenic cell lines (e.g., p53 wild-type vs. null) to isolate genetic factors. Use CRISPR-Cas9 to knockout RARγ and assess autophagy dependency .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are optimal for analyzing dose-response relationships in adapalene sodium salt studies?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. For skewed data (common in inflammatory markers), use non-parametric tests (Mann-Whitney U) or log transformation. Include power analysis to justify sample sizes, especially in rodent studies with high inter-individual variability .
Q. How should researchers validate adapalene sodium salt’s specificity for retinoid receptors in competitive binding assays?
- Methodological Answer : Perform radioligand displacement assays using [³H]-ATRA (all-trans retinoic acid) and recombinant RAR subtypes (α, β, γ). Calculate Ki values via Cheng-Prusoff equation. Include positive controls (e.g., tretinoin for RARα) and negative controls (vehicle-only) to confirm assay robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
